3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives often involves condensation reactions under basic conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, achieving a 90% yield (Kariuki et al., 2022). This highlights the efficiency and potential of base-mediated condensation for generating complex structures from the compound.
Molecular Structure Analysis
The molecular structure of derivatives of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The compound tends to form structures where the thiophene and pyrazole units contribute to the molecule's stability through conjugation and potential for further functionalization (Butcher et al., 2007).
Chemical Reactions and Properties
The reactivity of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde allows for its involvement in various chemical transformations. It serves as a precursor for synthesizing heteroaryl pyrazole derivatives, demonstrating its versatility in forming Schiff bases and chalcone derivatives. These reactions leverage the aldehyde group's reactivity and the aromatic system's electronic properties for diverse molecular scaffolding (Hamed et al., 2020).
Physical Properties Analysis
The physical properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives, such as solvatochromism and crystal packing, have been studied. These properties are influenced by the molecule's structure, with factors like substituent type and molecular geometry affecting solubility, photophysical behavior, and crystal formation. This highlights the compound's adaptability and potential for application in materials science (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives include their reactivity towards nucleophilic and electrophilic species, which is a key aspect of their use in synthetic chemistry. The electronic distribution within the molecule influences its reactivity patterns, making it a valuable building block for constructing more complex molecules (Abdel-Wahab et al., 2011).
Scientific Research Applications
Synthesis and Characterization
- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, including Schiff bases of chitosan, which exhibit antimicrobial properties against various bacteria and fungi. These compounds have been characterized through solubility tests, elemental analysis, and spectral analyses, among others (Hamed et al., 2020).
Antimicrobial, Anti-inflammatory, and Analgesic Activities
- This chemical has been a key synthon for creating thiazole and pyrazoline heterocycles, which show significant antimicrobial, anti-inflammatory, and analgesic activities. These activities were evaluated using various assays, including agar diffusion and carrageenan-induced paw edema (Abdel-Wahab et al., 2012).
Structure Determination
- The structure of compounds derived from 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been determined using NMR spectroscopy and single-crystal X-ray diffraction, highlighting its utility in structural chemistry (Kariuki et al., 2022).
Anticonvulsant and Analgesic Studies
- In the realm of medicinal chemistry, derivatives of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and shown to possess potent anticonvulsant and analgesic activities. These activities were evaluated using in vivo methods like the maximal electroshock seizure test and the tail flick method (Viveka et al., 2015).
Applications in Plant Growth
- Novel quinolinyl chalcones synthesized from 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have been evaluated for their effects on plant growth, showcasing its potential in agricultural chemistry. These compounds were tested on various plants, including Hibiscus, Mint, and Basil (Hassan et al., 2020).
Safety And Hazards
The safety information available indicates that 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIKYLVCQKLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353208 | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde | |
CAS RN |
26033-27-2 | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.